molecular formula C7H6IN3 B13672532 3-Iodo-2-methylimidazo[1,2-b]pyridazine

3-Iodo-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B13672532
M. Wt: 259.05 g/mol
InChI Key: VQBMRJXLSSDPLC-UHFFFAOYSA-N
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Description

3-Iodo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of iodine and methyl groups in its structure makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylimidazo[1,2-b]pyridazine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. This can be achieved through the reaction of 2-methylimidazo[1,2-a]pyridine with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents like hydrogen peroxide or sodium borohydride.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-azido-2-methylimidazo[1,2-b]pyridazine.

Scientific Research Applications

3-Iodo-2-methylimidazo[1,2-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • 3-Bromo-2-methylimidazo[1,2-b]pyridazine
  • 6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine

Comparison: Compared to its analogs, 3-Iodo-2-methylimidazo[1,2-b]pyridazine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile scaffold in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

3-iodo-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H6IN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3

InChI Key

VQBMRJXLSSDPLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=N2)I

Origin of Product

United States

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